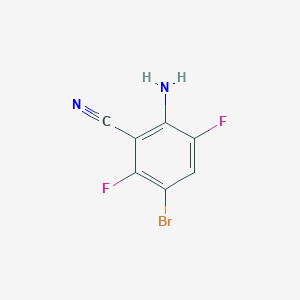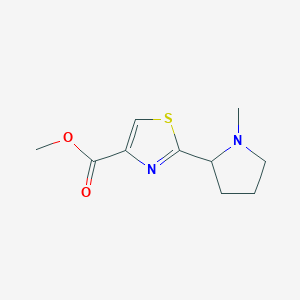
2-Amino-5-bromo-3,6-difluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-3,6-difluorobenzonitrile is an organic compound with the molecular formula C7H3BrF2N2 It is a halogenated benzonitrile derivative, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3,6-difluorobenzonitrile typically involves halogenation and nitrile formation reactions. One common method is the halodeboronation of aryl boronic acids. For example, the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using sodium methoxide as a catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and nitrile formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles under basic or acidic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Amino-5-bromo-3,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,6-difluorobenzonitrile: Lacks the bromo substituent, resulting in different reactivity and applications.
2,6-Difluorobenzonitrile: Lacks both the amino and bromo substituents, making it less versatile in chemical reactions.
4-Bromo-2-fluorobenzonitrile: Contains a different substitution pattern, leading to distinct chemical properties and uses.
Uniqueness
2-Amino-5-bromo-3,6-difluorobenzonitrile is unique due to its specific combination of substituents, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing (bromo and difluoro) and electron-donating (amino) groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H3BrF2N2 |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
2-amino-5-bromo-3,6-difluorobenzonitrile |
InChI |
InChI=1S/C7H3BrF2N2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2 |
InChI Key |
JQZZCZYEOIGOBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)




![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)


![2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-](/img/structure/B13666983.png)





